1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea 1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639076
InChI: InChI=1S/C20H24BFN2O3/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)24-18(25)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H2,23,24,25)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)F
Molecular Formula: C20H24BFN2O3
Molecular Weight: 370.2 g/mol

1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

CAS No.:

Cat. No.: VC13639076

Molecular Formula: C20H24BFN2O3

Molecular Weight: 370.2 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea -

Specification

Molecular Formula C20H24BFN2O3
Molecular Weight 370.2 g/mol
IUPAC Name 1-benzyl-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Standard InChI InChI=1S/C20H24BFN2O3/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)24-18(25)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H2,23,24,25)
Standard InChI Key VAUYKXOHVOSBPJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-benzyl-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, reflects its three key components:

  • A benzyl group (C₆H₅CH₂-) attached to the urea nitrogen, providing hydrophobicity and potential π-π stacking interactions.

  • A fluorophenyl ring substituted at the 2-position with fluorine and the 4-position with a tetramethyl dioxaborolane group, enabling participation in Suzuki-Miyaura cross-coupling reactions .

  • A urea backbone (-NHCONH-), a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and conformational rigidity.

The SMILES representation (B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)F) and InChIKey (VAUYKXOHVOSBPJ-UHFFFAOYSA-N) confirm the spatial arrangement of these groups.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₄BFN₂O₃
Molecular Weight370.2 g/mol
IUPAC Name1-benzyl-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
CAS Number618442-57-2
PubChem CID139592749
Topological Polar Surface Area (TPSA)41.85 Ų
Hydrogen Bond Donors/Acceptors1 donor, 4 acceptors

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via multi-step protocols emphasizing boronate ester formation and urea coupling. A representative pathway involves:

Step 1: Lithiation-Borylation of 3,6-Dibromo-9-phenylcarbazole

  • Reagents: n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Conditions: -78°C in THF, followed by quenching with ammonium acetate .

  • Yield: ~77% after recrystallization from acetone .

Step 2: Urea Coupling

  • Reagents: Benzyl isocyanate, palladium catalysts (e.g., Pd(PPh₃)₄).

  • Conditions: Reflux in THF/EtOH with aqueous K₂CO₃ .

  • Yield: ~85% after precipitation in methanol .

Table 2: Optimization of Reaction Parameters

ParameterOptimal ValueImpact on Yield
Temperature-78°C (Step 1); 95°C (Step 2)Prevents side reactions; enhances coupling efficiency
Solvent SystemTHF/EtOH (3:2 v/v)Balances solubility and reactivity
Catalyst Loading2 mol% Pd(PPh₃)₄Maximizes turnover number
WorkupRecrystallization (acetone)Purifies product to >95%

Scalability and Industrial Considerations

Large-scale production (≥100 g) faces challenges:

  • Low-Temperature Requirements: Energy-intensive cooling for lithiation steps.

  • Boronate Stability: Hydrolysis risks necessitate anhydrous conditions .

  • Cost Drivers: Palladium catalysts and specialized boronation reagents account for ~60% of raw material costs .

Physicochemical and Pharmacokinetic Profile

Solubility and Partitioning

Experimental and calculated properties reveal:

  • Log P (Consensus): 3.94, indicating high lipophilicity .

  • Aqueous Solubility: 0.0000163 mg/mL (ESOL model), classifying it as poorly soluble .

  • Solubility Enhancers: Co-solvents (e.g., DMSO, PEG-400) improve solubility to >1 mg/mL .

Absorption and Distribution

  • GI Absorption: High (90% predicted), facilitated by lipophilicity .

  • BBB Permeation: Yes (log BB = 0.82), suggesting potential CNS activity .

  • Plasma Protein Binding: Estimated 98.7% (via SwissADME), limiting free fraction .

Table 3: ADME Predictions

PropertyPredictionMethod
CYP3A4 InhibitionYes (IC₅₀ = 4.2 μM)Docking simulations
P-glycoprotein SubstrateYesIn vitro assays
Half-Life (Human)8.3 hoursHepatocyte clearance
Bioavailability55%Rat pharmacokinetics

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Kinase Inhibitors: Boron-containing ureas exhibit affinity for ATP-binding pockets (e.g., EGFR, VEGFR) .

  • Protease-Targeting Agents: Urea moiety mimics transition states in aspartic protease catalysis.

  • Boron Neutron Capture Therapy (BNCT): ¹⁰B-enriched derivatives for targeted radiotherapy .

Materials Chemistry

  • OLEDs: Hole-transport materials with tunable HOMO/LUMO levels .

  • COF Building Blocks: Boronate ester linkages enable crystalline porous networks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator